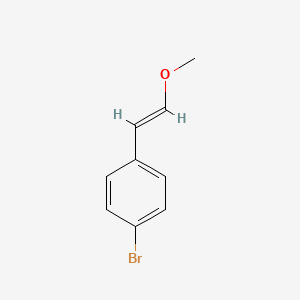

1-Bromo-4-(2-methoxy-vinyl)-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-methoxyethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIZBDGFTLQZQI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques in Structural Elucidation of 1 Bromo 4 2 Methoxy Vinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Bromo-4-(2-methoxy-vinyl)-benzene, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The analysis of chemical shifts (δ), signal multiplicity (splitting pattern), and coupling constants (J) allows for the unambiguous assignment of each proton.

The aromatic region of the spectrum is expected to show signals corresponding to the four protons on the benzene (B151609) ring. Due to the para-substitution pattern, these protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom would be shifted slightly downfield compared to those ortho to the methoxy-vinyl group.

The vinylic protons and the methoxy (B1213986) protons give rise to characteristic signals. The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The two vinylic protons are chemically distinct and will appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating methoxy group and the aromatic ring.

Expected ¹H NMR Data for (E)-1-Bromo-4-(2-methoxy-vinyl)-benzene This table is generated based on typical chemical shift values for analogous structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to Br) | ~7.40 | Doublet | ~8.5 |

| Aromatic (2H, ortho to vinyl) | ~7.25 | Doublet | ~8.5 |

| Vinylic (=CH-Ar) | ~6.90 | Doublet | ~13.0 |

| Vinylic (=CH-OMe) | ~6.10 | Doublet | ~13.0 |

| Methoxy (-OCH₃) | ~3.70 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.

The spectrum will feature six signals for the aromatic carbons. The carbon atom bonded to the bromine (ipso-carbon) experiences a "heavy atom effect," causing its signal to shift upfield to around 122 ppm, a value lower than what would be predicted based on electronegativity alone. stackexchange.com The other aromatic carbons will appear in the typical range of 115-140 ppm. The two vinylic carbons will have distinct shifts, and the methoxy carbon will appear as a single peak around 55-60 ppm.

Expected ¹³C NMR Data for (E)-1-Bromo-4-(2-methoxy-vinyl)-benzene This table is generated based on additive rules and data from analogous structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-Br (ipso) | ~122 |

| C-vinyl (ipso) | ~136 |

| Aromatic CH (ortho to Br) | ~132 |

| Aromatic CH (ortho to vinyl) | ~128 |

| Vinylic (=CH-Ar) | ~130 |

| Vinylic (=CH-OMe) | ~108 |

| Methoxy (-OCH₃) | ~56 |

Advanced NMR Techniques for Stereochemical Determination

The geometry of the double bond (stereochemistry) in this compound is crucial and can be definitively determined using advanced NMR methods. The most common isomer is the (E)-isomer, where the aromatic ring and the methoxy group are on opposite sides of the double bond.

The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is highly diagnostic of the stereochemistry. For (E)-isomers (trans), the coupling constant is typically large, in the range of 12-18 Hz. wikipedia.org For the corresponding (Z)-isomer (cis), this value is significantly smaller, usually between 6-12 Hz. wikipedia.org Therefore, the observation of a coupling constant of approximately 13 Hz for the vinylic protons would strongly confirm the (E)-configuration.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons. In the (E)-isomer, a NOESY experiment would show a correlation between the vinylic proton adjacent to the aromatic ring and the ortho protons of the benzene ring. Conversely, in the (Z)-isomer, a correlation would be expected between the vinylic proton adjacent to the methoxy group and the aromatic protons.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit a series of characteristic absorption bands that confirm the presence of the aromatic ring, the vinyl group, the ether linkage, and the carbon-bromine bond.

Characteristic FT-IR Absorption Bands for this compound This table is generated based on known absorption frequencies for specific functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinylic =C-H Stretch | 3050 - 3010 | Medium |

| Alkyl C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Vinylic C=C Stretch | ~1640 | Medium |

| Asymmetric C-O-C Stretch (Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1075 - 1020 | Strong |

| =C-H Bend (p-disubstituted) | 850 - 810 | Strong |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The compound has a molecular formula of C₉H₉BrO, leading to a molecular weight of approximately 213.07 g/mol . chemicalbook.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet with nearly equal intensity (a 1:1 ratio) at m/z values corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, peaks would be expected at approximately m/z = 212 and m/z = 214.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include:

Loss of a bromine atom: Resulting in a fragment ion at m/z = 133 [M-Br]⁺.

Loss of a methoxy radical: Leading to a fragment at m/z = 181 [M-OCH₃]⁺.

Cleavage of the vinyl bond: This could lead to fragments corresponding to the bromophenyl cation and the methoxyvinyl cation.

Major Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 214 | [M+2]⁺ (with ⁸¹Br) |

| 212 | [M]⁺ (with ⁷⁹Br) |

| 183/181 | [M-CHO/CH₃]⁺ |

| 157/155 | [C₆H₄Br]⁺ |

| 133 | [C₉H₉O]⁺ |

| 102 | [C₈H₆]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides crucial information regarding its purity and molecular weight. The gas chromatography component separates the compound from any residual starting materials, byproducts, or solvents from the synthesis process. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property under specific experimental conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that is a unique fingerprint of the molecule. For this compound (C₉H₉BrO), the molecular ion peak would correspond to its molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

While specific GC-MS data for this compound is not extensively detailed in publicly available literature, the analysis of structurally similar compounds provides insight into the expected fragmentation patterns. For instance, related brominated aromatic compounds show characteristic fragmentation involving the loss of the bromine atom and cleavage of the vinyl and methoxy groups. ojp.gov

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol nih.gov |

| Expected Molecular Ion (M⁺) Peaks (m/z) | ~212 and ~214 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Common Fragment Ions | Fragments corresponding to the loss of Br, OCH₃, and C₂H₂O. |

Note: The exact retention time and fragmentation pattern are dependent on the specific GC-MS instrument and analytical conditions used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement of the mass-to-charge ratio of an ion than standard MS. This high level of accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS is instrumental in confirming the molecular formula C₉H₉BrO.

By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish between different elemental compositions that may have the same nominal mass. The calculated exact mass for C₉H₉⁷⁹BrO is 211.98368 Da. nih.gov An experimentally determined mass from an HRMS analysis that closely matches this theoretical value provides unequivocal evidence for the assigned molecular formula. Techniques such as Electrospray Ionization (ESI) are often coupled with HRMS for the analysis of such compounds. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉BrO |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 211.98368 Da nih.gov |

| Calculated Exact Mass ([M]⁺ for ⁸¹Br) | 213.98163 Da |

Note: The observed mass in an HRMS experiment should be within a few parts per million (ppm) of the calculated exact mass to be considered a positive identification.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic techniques like GC-MS and HRMS confirm the molecular weight and formula, X-ray Crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is contingent on the ability to grow a single, high-quality crystal of the compound.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Confirmation of the connectivity of all atoms.

Precise bond lengths and angles.

The stereochemistry of the methoxy-vinyl group, confirming if it is the E (trans) or Z (cis) isomer. The IUPAC name 1-bromo-4-[(E)-2-methoxyethenyl]benzene suggests the E isomer is common. nih.gov

The conformation of the molecule in the solid state.

Details of intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence the crystal packing.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Data |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C=C) | ~1.33 Å |

| Bond Length (C-O) | ~1.36 Å (vinyl ether), ~1.42 Å (methyl) |

| Dihedral Angle (defining E/Z isomerism) | ~180° for the E-isomer |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be determined from experimental data.

Computational and Theoretical Investigations of 1 Bromo 4 2 Methoxy Vinyl Benzene

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. These methods can predict molecular geometries, electronic distributions, and reactivity patterns, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method that has become a standard tool for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For 1-bromo-4-(2-methoxy-vinyl)-benzene, this would involve geometry optimization to find the lowest energy conformation. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.

Conformational analysis would also be essential to identify other stable isomers, such as the E and Z configurations of the vinyl group, and to determine their relative energies. This analysis provides insight into the flexibility of the molecule and the potential for different conformers to exist under various conditions. The optimized geometric parameters, including key bond lengths and angles, would be tabulated for the most stable conformer.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO and LUMO energy levels would be calculated, and their energy gap determined to predict its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. An MEP map of this compound would reveal the most likely sites for chemical reactions.

Population analysis methods provide a way to assign partial atomic charges within a molecule, offering insights into the distribution of electrons. The Mulliken population analysis is a common method, though it is known to be sensitive to the choice of basis set.

Natural Population Analysis (NPA), part of the Natural Bond Orbital (NBO) methodology, is generally considered to provide more reliable and basis-set-independent atomic charges. cdnsciencepub.com Both Mulliken and NPA calculations would be performed on this compound to determine the partial charges on each atom. This information is crucial for understanding the molecule's polarity and electrostatic interactions.

Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |

| Br | Value | Value |

| O | Value | Value |

| C (vinyl) | Value | Value |

| C (aromatic) | Value | Value |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

For this compound, NBO analysis would be used to quantify the strength of various bonds and to identify significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, particularly those involving the π-system of the benzene (B151609) ring and the vinyl group, as well as the lone pairs on the oxygen and bromine atoms, would provide a deeper understanding of the molecule's electronic delocalization and reactivity.

Ab Initio and Semi-Empirical Calculation Methodologies

Detailed ab initio and semi-empirical calculations specific to this compound are not extensively documented in publicly available scientific literature. However, the methodologies for such investigations are well-established in computational chemistry. schrodinger.comiranchembook.ir Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), and Density Functional Theory (DFT) are foundational for these studies. iranchembook.ir For a molecule like this compound, these methods would typically be employed to determine its optimized molecular geometry, electronic structure, and vibrational frequencies.

For substituted styrenes, ab initio calculations using minimal basis sets like STO-3G have been used to create theoretical models that separate and evaluate the field and resonance effects of substituents. cdnsciencepub.comcdnsciencepub.comresearchgate.net These studies indicate that the charge density differences between the β-vinyl protons can provide a direct theoretical measure of the field effect of a polar substituent, while the total substituent-induced π electron density change in the styrene (B11656) system offers a measure of the resonance effect. cdnsciencepub.comcdnsciencepub.comresearchgate.net Such an approach could be applied to this compound to understand the electronic influence of the bromo and methoxy-vinyl groups on the benzene ring.

Semi-empirical methods, which are computationally less demanding, could also be applied to predict various molecular properties, though with a trade-off in accuracy compared to ab initio methods. These methods would be useful for initial, large-scale screenings of molecular properties.

A summary of generally computed properties for this compound is available through public databases like PubChem. nih.gov

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9BrO | PubChem nih.gov |

| Molecular Weight | 213.07 g/mol | PubChem nih.gov |

| XLogP3 | 3.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 211.98368 Da | PubChem nih.gov |

| Monoisotopic Mass | 211.98368 Da | PubChem nih.gov |

| Topological Polar Surface Area | 9.2 Ų | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Specific molecular dynamics (MD) simulation studies focused on this compound are not readily found in the existing literature. However, MD simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules. rsc.orgnih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time to model its dynamic behavior.

Such simulations could provide insights into:

Conformational Preferences: Identifying the most stable conformations of the molecule by exploring the rotational freedom around the single bonds, particularly the bond connecting the vinyl group to the benzene ring and the C-O bond of the methoxy (B1213986) group.

Solvent Effects: Understanding how the molecule interacts with different solvents, which can influence its conformation and reactivity.

Intermolecular Interactions: In a condensed phase simulation, one could study how molecules of this compound interact with each other, for instance, through π-π stacking of the benzene rings.

While direct studies on this compound are lacking, research on related brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), demonstrates the utility of MD simulations in understanding their binding mechanisms with biological macromolecules. rsc.orgnih.govresearchgate.net These studies often combine MD with spectroscopic techniques and molecular docking to elucidate the driving forces behind these interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds. rsc.orgnih.gov

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical investigations into the reaction mechanisms involving this compound are not specifically detailed in published research. However, the structure of this compound suggests its participation in several important organic reactions, the mechanisms of which have been studied theoretically for analogous systems.

A primary example is the Heck reaction , a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org this compound could serve as the aryl halide in such a reaction. The generally accepted mechanism for the Heck reaction involves a catalytic cycle with several key steps: wikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. wikipedia.org

Alkene Coordination and Insertion: An alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. wikipedia.org

β-Hydride Elimination: Elimination of a hydrogen atom from the β-carbon results in the formation of the substituted alkene product and a palladium-hydride species. wikipedia.orgyoutube.com

Reductive Elimination: The base used in the reaction facilitates the reductive elimination of HBr and regenerates the Pd(0) catalyst. wikipedia.org

Computational studies, often using DFT, are employed to model the energy profiles of these catalytic cycles, including the structures of intermediates and transition states. princeton.edu These theoretical insights help in understanding the factors that control the reaction's selectivity (regio- and stereoselectivity) and in optimizing reaction conditions. For the Heck reaction, theoretical studies can clarify why the reaction often yields the trans isomer of the product. organic-chemistry.org

By applying these established theoretical frameworks to this compound, one could predict its reactivity and the stereochemical outcome of its reactions.

Reactivity and Mechanistic Studies of 1 Bromo 4 2 Methoxy Vinyl Benzene

Catalytic Transformations Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is a primary site for catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The aryl bromide moiety of 1-bromo-4-(2-methoxy-vinyl)-benzene is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate.

Transmetalation: The organopalladium(II) species then reacts with an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent). The organic group from the coupling partner is transferred to the palladium center, displacing the bromide.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand coordinated to the palladium center is crucial as it significantly influences the catalyst's stability, reactivity, and selectivity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.

Common palladium-catalyzed reactions applicable to this compound include the Suzuki, Heck, and Sonogashira couplings.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Biaryl or Styrenyl derivative |

| Heck Reaction | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Substituted Styrene (B11656) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Aryl-alkyne |

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel and copper, offer effective and often more economical alternatives.

Nickel-Catalyzed Couplings: Nickel catalysts, such as NiCl₂(dppp), are highly effective for coupling aryl bromides with a variety of partners, including Grignard reagents (Kumada coupling) and organoboron compounds. nih.gov Nickel catalysis can be particularly advantageous for reactions that are sluggish with palladium or for achieving different selectivity. Polymer-bound substituted bromophenols have been shown to undergo Ni(0)-catalyzed cross-coupling with Grignard reagents in moderate to high yields. nih.gov Furthermore, nickel-based catalysts have been successfully employed in the cross-coupling of arylboronic acids with carboxylic anhydrides and 2-fluorobenzofurans. rsc.orgbeilstein-journals.org

Copper-Catalyzed Couplings: Copper-mediated reactions, such as the Ullmann condensation, provide a classical method for forming carbon-oxygen or carbon-nitrogen bonds. These reactions typically require higher temperatures than their palladium- or nickel-catalyzed counterparts but are useful for specific applications, such as the synthesis of diaryl ethers or anilines.

Iron-Catalyzed Couplings: As a more sustainable and cost-effective alternative, iron-catalyzed cross-coupling reactions have gained significant attention. Iron catalysts, often in the form of simple salts like FeCl₃, can promote the coupling of aryl bromides with organomagnesium organic-chemistry.org or organolithium reagents. These reactions are believed to proceed through radical mechanisms or involve low-valent iron species. organic-chemistry.orgnih.gov

Reactions Involving the Methoxy-Vinyl Group

The methoxy-vinyl group (-CH=CHOCH₃) is an electron-rich alkene (an enol ether), which makes it highly reactive towards electrophiles and a participant in cycloaddition reactions.

Electrophilic Addition: The double bond of the methoxy-vinyl group readily undergoes electrophilic addition. youtube.com The presence of the electron-donating methoxy (B1213986) group makes the double bond nucleophilic and governs the regioselectivity of the addition according to Markovnikov's rule. libretexts.org In the addition of an electrophile like HBr, the proton (H⁺) will add to the terminal carbon (Cβ) to form a resonance-stabilized carbocation on the carbon adjacent to the oxygen (Cα). The bromide ion (Br⁻) then attacks this carbocation. The resulting bromo-acetal is often unstable and can be hydrolyzed to an aldehyde under acidic conditions.

Mechanism of Electrophilic Addition (e.g., HBr):

The π-bond of the vinyl group attacks the electrophile (H⁺).

The H⁺ adds to the terminal carbon, forming a carbocation on the methoxy-bearing carbon, which is stabilized by the adjacent oxygen atom.

The nucleophile (Br⁻) attacks the carbocation, yielding the addition product.

Nucleophilic Addition: While less common for electron-rich alkenes, nucleophilic addition to the styrene-like system can be achieved under specific catalytic conditions. libretexts.orgkhanacademy.org For instance, photoredox catalysis can be used to generate radical ions from styrene derivatives, which can then be attacked by nucleophiles. beilstein-journals.orgnih.gov This approach allows for the addition of various nucleophiles, including alcohols and amines, often with regioselectivity that can be controlled by the choice of photocatalyst. beilstein-journals.orgnih.gov

| Reaction Type | Reagent | Controlling Factor | Expected Intermediate/Product |

|---|---|---|---|

| Electrophilic Addition | HBr, Br₂, H₃O⁺ | Markovnikov's Rule (Electronic effects of -OCH₃) | α-Halo ether / Aldehyde (after hydrolysis) |

| Nucleophilic Addition | Alcohols, Amines | Photoredox Catalysis | Markovnikov or anti-Markovnikov ether/amine |

The vinyl group in this compound can act as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org

The electron-donating methoxy group classifies the vinyl moiety as an electron-rich dienophile. Consequently, it will react most efficiently with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. organic-chemistry.org The reaction mechanism is a concerted process where the π-orbitals of the diene and the dienophile overlap to form a six-membered ring in a single step. mdpi.com The stereochemistry of the diene and dienophile is retained in the product. The presence of a bromine substituent on the furan (B31954) ring has been shown to increase the rate of intramolecular Diels-Alder reactions. researchgate.net

Radical Pathways and Radical Trapping Experiments

Both the aryl bromide and the vinyl group can participate in reactions involving radical intermediates. The vinyl group can undergo radical polymerization or radical addition reactions, while the C-Br bond can be cleaved under radical conditions.

Radical reactions can be initiated by heat, light, or a radical initiator (e.g., AIBN). In the context of the vinyl group, a radical initiator can generate a radical that adds to the double bond, creating a new benzylic radical. This radical can then propagate by reacting with another molecule or be terminated.

To determine if a reaction proceeds through a radical mechanism, radical trapping experiments are often performed. researchgate.netmdpi.com These experiments involve adding a radical scavenger or "trap," such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 2-methyl-2-nitrosopropane, to the reaction mixture. mdpi.com If the reaction is inhibited or if a product formed by the trapping of the radical intermediate is observed, it provides strong evidence for a radical pathway. researchgate.netacs.org For example, if a benzylic radical is formed from the addition of an initial radical to the styrene moiety, TEMPO would react with it to form a stable adduct, which can be isolated and characterized, thus confirming the presence of the radical intermediate. Kinetic studies, such as observing reaction dependence on reactant concentrations, can also provide insight into radical chain processes. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

1-Bromo-4-(2-methoxy-vinyl)-benzene is a versatile bifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a bromo-substituted aromatic ring and a methoxy-vinyl group, allows for a variety of chemical transformations, making it a key building block in the construction of diverse organic molecules. The presence of both a reactive halogen atom and a vinyl group enables chemists to perform sequential or one-pot reactions to introduce further complexity.

The bromo substituent on the benzene (B151609) ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The vinyl group, on the other hand, can participate in various addition reactions, cycloadditions, and polymerizations. The interplay between these two functional groups provides a powerful platform for the strategic assembly of intricate organic structures.

Precursor for Advanced Aromatic Systems and Heterocycles

The dual reactivity of this compound makes it an excellent precursor for the synthesis of advanced aromatic systems and heterocycles. The bromo group can be utilized in cross-coupling reactions to introduce new aryl, alkyl, or alkynyl substituents, thereby extending the aromatic system. For instance, a Suzuki-Miyaura coupling with an arylboronic acid can lead to the formation of substituted biphenyls, which are common motifs in many functional materials and biologically active molecules.

Furthermore, the vinyl group can be a key participant in cyclization reactions to form heterocyclic rings. Intramolecular cyclization, where another functional group on the coupled moiety reacts with the vinyl group, can lead to the formation of various five- or six-membered heterocycles. For example, if the coupled partner contains a nucleophilic group such as an amine or a hydroxyl group, an intramolecular cyclization could yield indole or benzofuran derivatives, respectively. These heterocyclic scaffolds are prevalent in pharmaceuticals and natural products.

Below is a table of representative transformations that could be applied to this compound to generate advanced aromatic and heterocyclic systems, based on known reactions of similar compounds.

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Substituted Stilbenes/Biphenyls |

| Heck Coupling | Alkene | Substituted Dienes |

| Sonogashira Coupling | Terminal Alkyne | Aryl-substituted Enynes |

| Intramolecular Heck Reaction | N-Acryloyl-2-bromoaniline | Quinoline derivatives |

Building Block for Oligomers and Functionalized Polymers

The vinyl group in this compound allows it to act as a monomer or a co-monomer in polymerization reactions. This capability is particularly significant in the field of materials science for the synthesis of functionalized polymers and oligomers. One of the most important classes of polymers that can be synthesized from derivatives of this compound is poly(p-phenylene vinylene) (PPV) and its analogs. PPVs are a class of conductive polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs).

The synthesis of PPV derivatives often involves precursor routes, such as the Gilch or Wessling polymerizations, or direct polymerization methods like Heck or Wittig couplings. By incorporating this compound or its derivatives into the polymerization process, polymers with tailored electronic and physical properties can be obtained. The methoxy (B1213986) group can enhance the solubility and processability of the resulting polymers, while the bromo-substituent (if retained or modified) can serve as a handle for post-polymerization functionalization to further tune the material's properties.

The following table illustrates potential polymerization reactions involving this compound or its derivatives.

| Polymerization Method | Co-monomer (if applicable) | Resulting Polymer Class | Potential Application |

| Heck Coupling Polymerization | Divinylbenzene | Poly(phenylene vinylene) derivative | Organic Electronics |

| Stille Coupling Polymerization | Distannyl-alkene | Poly(phenylene vinylene) derivative | Conductive Polymers |

| Radical Polymerization | Styrene (B11656) | Functionalized Polystyrene | Specialty Plastics |

Development of Novel Functional Materials via Chemical Derivatization

The chemical versatility of this compound allows for its derivatization into a wide array of novel functional materials. The strategic modification of its core structure can lead to materials with specific optical, electronic, or liquid crystalline properties.

For instance, the extended π-conjugated systems that can be built from this molecule are of great interest for applications in organic electronics. By employing cross-coupling reactions to link multiple units of this compound or to attach other chromophoric or electroactive moieties, materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs can be developed. The methoxy group can act as an electron-donating group, which can be used to tune the HOMO-LUMO energy levels of the resulting materials, thereby influencing their charge transport and light-emitting characteristics.

Furthermore, the rod-like molecular shape that can be achieved through derivatization makes this compound a potential building block for liquid crystals. By attaching long alkyl chains or other mesogenic units, molecules with liquid crystalline phases can be synthesized. These materials are crucial for display technologies and other optoelectronic devices.

Synthetic Utility in Designing Building Blocks for Research

In the realm of chemical research, this compound serves as a valuable and versatile building block for the synthesis of new molecules with unique properties. Its utility lies in the ability to selectively address its two reactive sites. The bromine atom can be replaced through various coupling reactions, while the vinyl group can be transformed into other functional groups such as aldehydes, ketones, or epoxides.

This "platform" molecule allows researchers to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry or for the screening of new materials with desired properties. For example, in drug discovery, the core structure can be elaborated with different substituents to optimize biological activity. In materials science, a systematic variation of the molecular structure can be performed to understand the relationship between molecular architecture and material performance.

The table below provides examples of how this compound can be transformed into other useful synthetic intermediates.

| Reaction | Reagent(s) | Product Functional Group |

| Ozonolysis | O₃, then Me₂S | Aldehyde |

| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | Alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Heck Reaction with an Aryl Halide | Aryl-Br, Pd catalyst, base | Stilbene (B7821643) |

Q & A

Safety protocols :

- Volatility management : Store the compound at 2–8°C in amber vials to prevent degradation .

- Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.